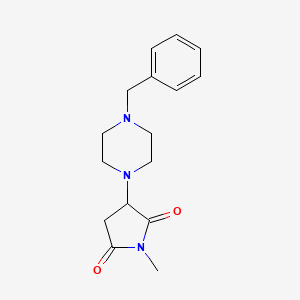

3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidin-2,5-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a pyrrolidine-2,5-dione moiety, which contributes to its diverse chemical reactivity and biological activity.

Wissenschaftliche Forschungsanwendungen

- Antipsychotika: Forscher haben die potenziellen antipsychotischen Eigenschaften dieser Verbindung untersucht. Sein Benzylpiperazin-Rest kann mit Neurotransmitter-Rezeptoren interagieren, was es zu einem Kandidaten für die Entwicklung neuer Antipsychotika macht .

- Antibakterielle und Antimykotische Eigenschaften: Einige Derivate dieser Verbindung weisen antimikrobielle Wirkungen auf. Forscher haben verwandte Moleküle synthetisiert und ihre Aktivität gegen bakterielle und Pilzstämme bewertet .

Medizinische Chemie und Medikamentenentwicklung

Anti-mikrobielle Aktivität

Wirkmechanismus

Target of Action

The primary target of 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione is the serotonin type 3 (5-HT3) receptor . This receptor is unique among the seven recognized serotonin receptor families and is found in neuro-anatomical regions .

Mode of Action

The compound acts as a 5-HT3 receptor antagonist . Antagonists block or inhibit the action of receptors, preventing a response. In this case, 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione prevents the 5-HT3 receptor from responding to serotonin, which can lead to various downstream effects .

Biochemical Pathways

Therefore, antagonism of this receptor could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

The compound has been noted to have an optimal log p and significant pa2 value . Log P is a measure of a compound’s lipophilicity, which can influence its absorption and distribution in the body. The pA2 value is a measure of the antagonist’s potency .

Result of Action

The compound’s antagonism of the 5-HT3 receptor has been associated with antidepressant-like effects in rodent behavioral models of depression . This suggests that the compound could potentially have therapeutic applications in the treatment of depression .

Biochemische Analyse

Biochemical Properties

Based on its structural similarity to other benzylpiperazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds have been shown to exhibit significant antibacterial and antifungal activity

Molecular Mechanism

It is known that benzylpiperazine derivatives can bind to various biomolecules, potentially influencing enzyme activity and gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 4-benzylpiperazine with 1-methylpyrrolidine-2,5-dione under specific conditions. One common method includes the use of reductive amination, where the piperazine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production:Biologische Aktivität

Overview

3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione is a synthetic compound that has attracted significant interest in pharmacological research due to its unique structure and potential biological activities. This compound features a piperazine ring with a benzyl substituent and a pyrrolidine-2,5-dione moiety, which contributes to its diverse chemical reactivity and biological activity.

The primary target of 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione is the serotonin type 3 (5-HT3) receptor . It functions as a 5-HT3 receptor antagonist , which means it inhibits the action of serotonin at this receptor site. This antagonism is believed to influence various biochemical pathways, potentially leading to antidepressant-like effects observed in rodent models of depression.

The compound has shown promising biochemical properties, including:

- Optimal Log P : Indicates favorable lipophilicity for membrane permeability.

- Significant pA2 Value : Suggests strong receptor binding affinity.

Cellular Effects

Research indicates that similar compounds exhibit notable antibacterial and antifungal activities. The interaction of 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione with various biomolecules could influence enzyme activity and gene expression .

Antimicrobial Activity

In comparative studies, compounds structurally related to 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione have demonstrated moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, inhibition zones of 17 mm for E. coli and 15 mm for S. aureus were recorded when tested against similar enaminotetramic derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione:

- Antidepressant-Like Effects : In rodent models, the compound exhibited behaviors consistent with antidepressant activity, supporting its potential therapeutic use in mood disorders.

- Antimicrobial Assays : The compound was evaluated alongside other derivatives for antibacterial properties using the hole plate method in Mueller–Hinton agar. Results indicated moderate effectiveness against bacterial strains .

- Molecular Interaction Studies : Investigations into the molecular interactions of this compound with various enzymes have suggested potential pathways through which it may exert its biological effects. These studies highlight its ability to modulate enzyme activity significantly .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-17-15(20)11-14(16(17)21)19-9-7-18(8-10-19)12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOJJNHBTVGMQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.